molecular formula C9H17NO2 B7817196 4-(Piperidin-2-yl)butanoic acid

4-(Piperidin-2-yl)butanoic acid

Cat. No.: B7817196
M. Wt: 171.24 g/mol
InChI Key: VKKXOOQNBTVWAT-UHFFFAOYSA-N
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Description

4-(Piperidin-2-yl)butanoic acid is an organic compound that features a piperidine ring attached to a butanoic acid chain. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a crucial building block in organic chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)butanoic acid typically involves the reaction of piperidine with butanoic acid derivatives. One common method is the alkylation of piperidine with a butanoic acid ester, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The use of advanced purification techniques, including crystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-2-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted piperidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticonvulsant Activity

Research has indicated that derivatives of 4-(piperidin-2-yl)butanoic acid exhibit anticonvulsant properties. In a study evaluating the anticonvulsant effects of piperidine derivatives, it was found that compounds containing this structure could modulate neurotransmitter activity, thereby influencing seizure thresholds. The primary mechanism involves the inhibition of excitatory neurotransmitter release and enhancement of inhibitory pathways.

1.2 Inhibition of NAD Biosynthesis

The compound has been identified as a reactant in the modification of matriptase inhibitors and is involved in the synthesis of analogs targeting NAD biosynthesis pathways. Specifically, it is used to create FK866 analogs, which are potent inhibitors of NAD salvage pathways. This inhibition is crucial in cancer therapy, as it can induce apoptosis in tumor cells by reducing NAD+ levels .

Neuropharmacological Research

2.1 GABA Analogues

This compound serves as a structural framework for developing GABA analogues that target GABA aminotransferase (GABA-AT). These analogues have shown promise in treating neurological disorders by enhancing GABAergic transmission and providing neuroprotective effects against excitotoxicity .

2.2 Histamine H3 Receptor Antagonism

Recent studies have explored the potential of this compound derivatives as histamine H3 receptor antagonists. These compounds demonstrate varying affinities towards H3 receptors, which are implicated in modulating neurotransmitter release and cognitive functions. The modifications to the piperidine ring have been shown to enhance receptor binding and improve therapeutic profiles against cognitive deficits .

Biochemical Applications

3.1 Enzyme Modulation

The compound has been implicated in modulating enzyme activities related to digestion and immune response through interactions with trypsin and tryptase beta-2. This modulation can influence various biochemical pathways, including those involved in protein digestion and inflammatory responses.

Table 1: Summary of Biological Activities

CompoundActivity TypeMechanism of ActionReference
This compoundAnticonvulsantInhibition of excitatory neurotransmitter release
FK866 AnalogsCancer TherapyInhibition of NAD salvage pathway
GABA AnaloguesNeuroprotectiveEnhancement of GABAergic transmission
Histamine H3 AntagonistsCognitive EnhancementModulation of neurotransmitter release

Table 2: Synthesis Pathways

Reaction TypeReactantsProducts
Modification of Matriptase InhibitorsThis compound + Weinreb amidesMatriptase inhibitors
Synthesis of FK866 AnaloguesThis compound + Various aminesNAD biosynthesis inhibitors

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the application .

Comparison with Similar Compounds

  • 4-(Piperidin-1-yl)butanoic acid
  • 4-(Piperidin-4-yl)butanoic acid
  • 4-(Piperidin-3-yl)butanoic acid

Comparison: 4-(Piperidin-2-yl)butanoic acid is unique due to the position of the piperidine ring attachment, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in drug discovery and development .

Biological Activity

4-(Piperidin-2-yl)butanoic acid, also known as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a piperidine ring attached to a butanoic acid moiety, which contributes to its unique properties and applications in drug development. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H17NO2
  • Molecular Weight : 171.24 g/mol
  • Structure : The compound features a piperidine ring at the second position, enhancing its pharmacological profile.

Research indicates that this compound may act as a neuromodulator, particularly influencing gamma-aminobutyric acid (GABA) receptors. GABA receptors are crucial for inhibitory signaling in the central nervous system, and their modulation can lead to various therapeutic effects, including anxiolytic and anticonvulsant properties.

1. Neuromodulatory Effects

Studies have shown that this compound interacts with GABA receptors. This interaction suggests potential applications in treating neurological disorders such as anxiety and epilepsy. Its capacity to modulate neurotransmitter systems positions it as a candidate for further research in neuropharmacology .

2. Analgesic and Anti-inflammatory Properties

Preliminary investigations suggest that this compound may exhibit analgesic and anti-inflammatory effects. These properties could make it beneficial for conditions involving chronic pain and inflammation.

Comparative Analysis with Related Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-(Piperidin-1-yl)butanoic acidC9H17NO2Different piperidine substitution pattern
4-(Piperidin-4-yl)butanoic acidC9H17NO2Variation in piperidine ring position
N-Methylpiperidine butyric acidC9H17NOMethyl substitution on the nitrogen atom

These compounds share a common butanoic acid structure linked to a piperidine ring but differ in their pharmacological profiles due to variations in substitution patterns.

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives:

  • Neuropharmacological Studies : Research has demonstrated that compounds similar to this compound can significantly alter GABAergic signaling, leading to anxiolytic effects in animal models .
  • Anti-cancer Research : Investigations into related piperidone compounds revealed their ability to induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial dysfunction . While direct studies on this compound are still needed, these findings suggest a potential avenue for exploring its anticancer properties.

Properties

IUPAC Name

4-piperidin-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9(12)6-3-5-8-4-1-2-7-10-8/h8,10H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKXOOQNBTVWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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